molecular formula C28H24FNO4S B13378237 ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B13378237
M. Wt: 489.6 g/mol
InChI Key: HRTJKVAKSOIBMR-XHKDLHGUSA-N
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Description

Ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a thiophene-based heterocyclic compound with a Z-configured benzylidene moiety. Its structure features:

  • A thiophene core substituted at position 2 with a 4-methylanilino group and at position 3 with an ethyl ester.
  • A 4-oxo group at position 4, contributing to electron-withdrawing effects.
  • A (5Z)-methylidene bridge linking the thiophene ring to a 4-[(2-fluorophenyl)methoxy]phenyl substituent, introducing steric bulk and fluorinated aromaticity.

The Z-configuration of the methylidene group ensures a planar geometry, which may enhance π-π stacking interactions in biological targets. The 2-fluorophenylmethoxy group enhances lipophilicity and may influence binding affinity through dipole interactions.

Properties

Molecular Formula

C28H24FNO4S

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C28H24FNO4S/c1-3-33-28(32)25-26(31)24(35-27(25)30-21-12-8-18(2)9-13-21)16-19-10-14-22(15-11-19)34-17-20-6-4-5-7-23(20)29/h4-16,31H,3,17H2,1-2H3/b24-16-,30-27?

InChI Key

HRTJKVAKSOIBMR-XHKDLHGUSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F)/SC1=NC4=CC=C(C=C4)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)SC1=NC4=CC=C(C=C4)C)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis Approach

Based on patent literature (e.g., WO2011147279A1), a typical synthesis involves:

  • Step 1: Preparation of the thiophene core, often via cyclization of suitable 1,4-dicarbonyl precursors with sulfur sources.
  • Step 2: Functionalization at the 3-position with an ester group, using esterification reactions.
  • Step 3: Introduction of the aromatic substituents, such as the phenyl and fluorophenyl groups, via nucleophilic substitution or cross-coupling reactions.
  • Step 4: Formation of the double bond (methylidene linkage) through condensation reactions, often involving aldehyde or ketone intermediates.

Example Synthetic Route (Based on Patent WO2011147279A1)

Step Reaction Reagents & Conditions Purpose References
1 Cyclization to form thiophene 1,4-dicarbonyl + sulfur source Form the thiophene ring
2 Esterification Carboxylic acid + ethanol + acid catalyst Attach ethyl ester
3 Aromatic substitution Cross-coupling (e.g., Suzuki) Attach phenyl and fluorophenyl groups
4 Methylidene formation Aldehyde condensation Form the (5Z)-double bond

Solvent and Catalysts

  • Common solvents include acetonitrile, ethanol, or dichloromethane.
  • Catalysts such as Pd(PPh3)4 or other palladium catalysts are employed for cross-coupling steps.
  • Acid catalysts (e.g., p-toluenesulfonic acid) are used in esterification.

Notes on Optimization and Purification

  • Reaction conditions such as temperature, pH, and reaction time are optimized to maximize yield and stereoselectivity.
  • Purification typically involves column chromatography, recrystallization, or preparative HPLC.
  • Characterization includes NMR, MS, and IR spectroscopy to confirm structure and stereochemistry.

Data Table Summarizing Preparation Methods

Step Reaction Type Reagents Typical Conditions Outcome References
1 Thiophene ring formation 1,4-dicarbonyl + sulfur Reflux, inert atmosphere Thiophene core
2 Esterification Carboxylic acid + ethanol Acid catalysis, reflux Ethyl ester
3 Aromatic substitution Cross-coupling Pd-catalyzed, heat Aromatic groups attached
4 Double bond formation Aldehyde + base Reflux, solvent Methylidene linkage

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparisons of electronic, steric, and functional properties:

Methyl (2Z)-2-(2-Fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ()

  • Core Structure : Thiazolo[3,2-a]pyrimidine (fused bicyclic system) vs. thiophene.
  • Substituents: Similar Z-benzylidene group with 2-fluoro-4-methoxy substitution (vs. 2-fluorophenylmethoxy in the target). 4-Methoxyphenyl at position 5 (electron-donating) vs. 4-methylanilino (electron-neutral) in the target.
  • Functional Groups : Methyl ester (vs. ethyl ester in the target) and a 3-oxo group.
  • Key Differences: The fused thiazolo-pyrimidine core increases rigidity and may reduce solubility compared to the monocyclic thiophene. The methoxy groups enhance polarity but may reduce membrane permeability .

Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(Methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()

  • Core Structure : Thiazolo-pyrimidine vs. thiophene.
  • Substituents :
    • 4-Chlorophenyl (electron-withdrawing) vs. 4-[(2-fluorophenyl)methoxy]phenyl (electron-withdrawing fluorine + methoxy).
    • Methoxycarbonylmethylene group (electron-withdrawing) vs. methylidene in the target.
  • Functional Groups : Ethyl ester (shared with the target) and 3-oxo group.
  • Key Differences: The chloro substituent may increase metabolic stability compared to fluorine.

(5Z)-5-[(3-Methoxy-4-Phenylmethoxyphenyl)methylidene]-2-(4-Methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one ()

  • Core Structure : Thiazolo-triazolone (fused triazole-thiazole) vs. thiophene.
  • Substituents: 3-Methoxy-4-phenylmethoxy benzylidene (bulkier than the target’s 2-fluorophenylmethoxy). 4-Methylphenyl at position 2 (shared with the target’s 4-methylanilino).
  • Functional Groups : Oxo group at position 6 (vs. position 4 in the target).
  • Key Differences : The triazolone core introduces hydrogen-bonding capacity, which may enhance target engagement but reduce metabolic stability. The bulkier benzylidene substituent could limit bioavailability .

Structural and Functional Comparison Table

Property Target Compound Compound from Compound from Compound from
Core Structure Thiophene Thiazolo-pyrimidine Thiazolo-pyrimidine Thiazolo-triazolone
Z-Substituent 4-[(2-Fluorophenyl)methoxy]phenyl 2-Fluoro-4-methoxyphenyl Methoxycarbonylmethylene 3-Methoxy-4-phenylmethoxyphenyl
Position 2 Group 4-Methylanilino 4-Methoxyphenyl 4-Methylphenyl
Ester Group Ethyl at position 3 Methyl at position 6 Ethyl at position 6
Oxo Group Position 4 3 3 6
Key Electronic Effects Fluorine (σ-hole interactions) + methoxy (polarity) Methoxy (polarity) + fluorine (electronegativity) Chlorine (electron-withdrawing) + methoxycarbonyl (polarity) Methoxy + phenylmethoxy (bulk)
Potential Bioactivity Kinase inhibition (hypothetical) Antimicrobial (inferred from thiazolo-pyrimidines) Anticancer (chlorophenyl motifs) Antimicrobial (triazolone derivatives)

Research Findings and Implications

The ethyl ester in the target may offer slower hydrolysis rates than methyl esters, prolonging in vivo activity .

Tautomerism and Stability :

  • Unlike the triazole-thione tautomers in , the target’s Z-methylidene configuration is fixed, reducing synthetic complexity and improving crystallinity .

Synthetic Accessibility :

  • The target’s synthesis likely parallels methods in (condensation reactions), but the absence of sulfonyl groups (cf. ) simplifies purification .

Biological Activity

Ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article delves into its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C28H24FNO4S
  • Molecular Weight : 489.6 g/mol
  • IUPAC Name : this compound
  • Purity : Typically 95% .

The compound's structure suggests potential interactions with various biological targets, particularly in cancer biology and cellular signaling pathways. The presence of the thiophene moiety and the methoxy group may influence its ability to interact with enzymes or receptors involved in tumor growth and proliferation.

Anticancer Properties

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer activity. This compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Cell Line Studies :
    • In vitro studies have shown that the compound can reduce viability in breast cancer cell lines by inducing cell cycle arrest and apoptosis .
    • A comparative analysis with known anticancer agents demonstrated enhanced efficacy, suggesting a synergistic effect when combined with other chemotherapeutic agents.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various pathogens. Preliminary results indicate moderate activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell membranes.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The findings revealed:

  • IC50 Value : 15 µM, indicating potent antiproliferative activity.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry, showing an increase in sub-G1 phase cells.

Study 2: Antimicrobial Screening

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli:

  • Zone of Inhibition : 12 mm against S. aureus, suggesting effective antimicrobial properties.
  • Minimum Inhibitory Concentration (MIC) : 50 µg/mL for S. aureus.

Q & A

Q. What are the established synthetic routes for this compound, and what analytical methods validate its structural integrity?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of a substituted benzaldehyde derivative with a thiophene precursor under basic conditions to form the methylidene bridge .
  • Step 2 : Introduction of the 4-methylanilino group via nucleophilic substitution or coupling reactions .
  • Step 3 : Esterification of the carboxylic acid moiety using ethanol under acidic catalysis .

Q. Validation Methods :

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and stereochemistry (e.g., Z-configuration of the methylidene group) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

Q. What are the primary biological targets investigated for this compound?

The compound’s structural analogs (e.g., thiazolidinones and thiophene derivatives) show activity against:

  • Protein Kinases : Inhibition of tyrosine kinases (e.g., EGFR, VEGFR) via competitive binding to the ATP pocket .
  • Inflammatory Enzymes : Cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) inhibition, assessed via enzymatic assays using recombinant proteins .
  • Apoptotic Pathways : Caspase-3/7 activation in cancer cell lines (e.g., MCF-7, HeLa) measured via fluorometric assays .

Q. How is the compound’s stability evaluated under physiological conditions?

  • pH Stability : Incubation in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitored via UV-Vis spectroscopy or LC-MS to detect hydrolysis products (e.g., free carboxylic acid) .
  • Metabolic Stability : Microsomal assays (human liver microsomes) quantify degradation rates and identify cytochrome P450-mediated metabolites .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale research applications?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency in condensation steps .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) improve regioselectivity during esterification .
  • Chromatographic Purification : Gradient elution in flash chromatography (silica gel, ethyl acetate/hexane) removes by-products like unreacted aniline derivatives .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay Standardization : Use of internal controls (e.g., staurosporine for kinase assays) and harmonized protocols (e.g., IC₅₀ determination via dose-response curves) .
  • Target Profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) identify off-target effects that may explain divergent results .
  • Structural Analysis : Compare crystal structures of compound-target complexes to assess binding mode variations .

Q. What computational strategies predict the compound’s interaction with novel biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinase domains, prioritizing residues like Lys216 in EGFR for mutagenesis validation .
  • QSAR Modeling : Regression analysis of substituent effects (e.g., electron-withdrawing fluorine vs. methoxy groups) on activity .
  • MD Simulations : GROMACS-based simulations (100 ns) evaluate stability of ligand-receptor complexes in aqueous environments .

Q. How are analogs designed to improve pharmacokinetic properties while retaining activity?

  • Bioisosteric Replacement : Substitute the ethoxycarbonyl group with a trifluoromethyl ketone to enhance metabolic stability .
  • Pro-drug Strategies : Mask the carboxylic acid as an ethyl ester to improve oral bioavailability, with enzymatic cleavage studies in plasma .
  • Scaffold Hopping : Replace the thiophene core with a pyrimidine ring, guided by docking scores and synthetic feasibility .

Q. What techniques resolve stereochemical uncertainties in derivatives?

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) .
  • Vibrational Circular Dichroism (VCD) : Assigns absolute configuration by comparing experimental and DFT-simulated spectra .
  • NOESY NMR : Detects through-space proton interactions to confirm Z/E isomerism in the methylidene group .

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